molecular formula C11H14N4O3 B11033498 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B11033498
M. Wt: 250.25 g/mol
InChI Key: CMZLJRSMMHNKAF-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C11H14N4O3 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C11H14N4O3/c1-15-7-8(6-12-15)13-10(16)4-3-9-5-11(17-2)14-18-9/h5-7H,3-4H2,1-2H3,(H,13,16)

InChI Key

CMZLJRSMMHNKAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

Biological Activity

3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound features a unique structural composition that includes an oxazole ring and a pyrazole moiety, which are known to influence its interaction with various biological targets.

  • Molecular Formula : C16H17N3O3
  • Molecular Weight : 299.32 g/mol
  • CAS Number : 1401592-10-6

Biological Activity

The biological activity of this compound has been studied in various contexts, revealing its potential as a therapeutic agent. Key areas of research include:

  • Anticancer Properties : Preliminary studies suggest that compounds related to oxazoles exhibit significant anticancer activity. For instance, derivatives containing oxazole rings have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective potency against these cell lines .
  • Mechanism of Action : The compound may exert its effects by influencing signal transduction pathways and gene expression. Research indicates that similar compounds can modulate apoptotic pathways, leading to increased caspase activity and subsequent cell death in cancerous cells .
  • Enzyme Interaction : Studies have indicated that this compound could selectively bind to specific enzymes or receptors, potentially altering their activity. This interaction is crucial for understanding its pharmacological implications and therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.

Compound NameStructural FeaturesBiological Activity
2-(5-methoxyindolyl)acetamideIndole derivativeNeuroprotective properties
N-benzylindolepropionamideIndole and propanamideExhibits analgesic effects
3-cyclopropyl-N-methylpropanamidePropanamide structurePotentially acts on different targets

This table highlights how variations in structural features can lead to diverse biological activities, emphasizing the unique characteristics of this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxazole derivatives, including this compound. For example:

  • Synthesis Methods : The synthesis typically involves multi-step reactions optimized for yield and purity. Controlled conditions are crucial to minimize by-products during the synthesis process .
  • In Vitro Studies : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and activating caspases .
  • Pharmacokinetics and Pharmacodynamics : Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic efficacy. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles .

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